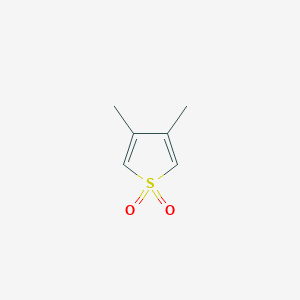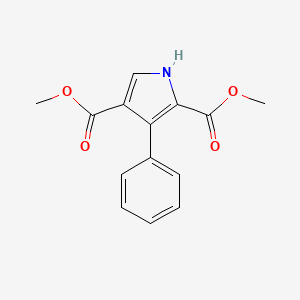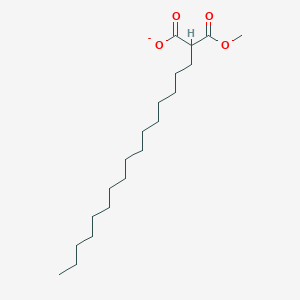
2-(Methoxycarbonyl)octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)octadecanoate can be synthesized through the esterification of stearic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to around 60-70°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of high-purity stearic acid and methanol, along with optimized reaction conditions, ensures the production of high-quality methyl stearate .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)octadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to stearic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, it can be oxidized to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Stearic acid and methanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)octadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, surfactants, and biodegradable plastics.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)octadecanoate involves its interaction with lipid membranes and enzymes. It can be hydrolyzed by esterases to release stearic acid and methanol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl palmitate: Another fatty acid ester with similar properties but derived from palmitic acid.
Ethyl stearate: An ester of stearic acid with ethanol, exhibiting similar chemical behavior but different physical properties.
Methyl oleate: An ester derived from oleic acid, with a similar structure but containing a double bond in the fatty acid chain.
Uniqueness
2-(Methoxycarbonyl)octadecanoate is unique due to its specific chain length and saturation, which confer distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring solid or semi-solid materials .
Propiedades
Número CAS |
53633-31-1 |
|---|---|
Fórmula molecular |
C20H37O4- |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
2-methoxycarbonyloctadecanoate |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24-2/h18H,3-17H2,1-2H3,(H,21,22)/p-1 |
Clave InChI |
FALIQVJUFLUBRC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


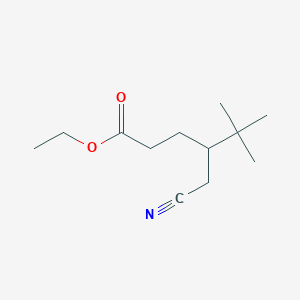
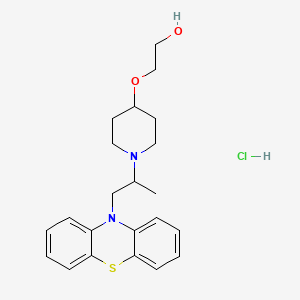
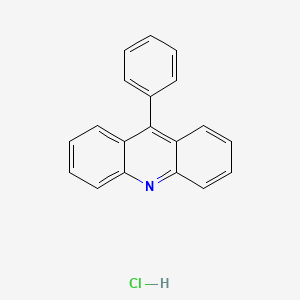
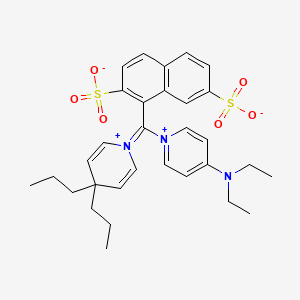
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
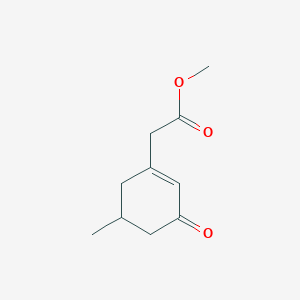
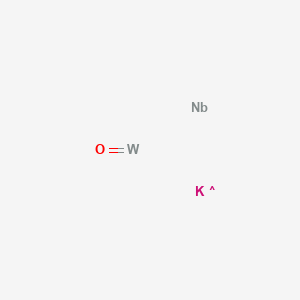
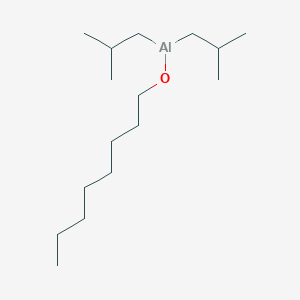
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
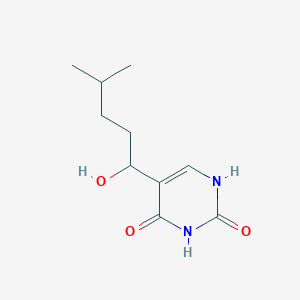
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
